![molecular formula C18H27NO B4924889 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine, also known as MDAI, is a novel psychoactive substance that belongs to the family of amphetamines. MDAI is a synthetic compound that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). MDAI has been found to have a similar mechanism of action to MDMA and MDA, which are known to produce feelings of euphoria, empathy, and increased sociability.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine acts primarily as a serotonin releaser, which means that it increases the concentration of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing serotonin levels, this compound is thought to produce its psychoactive effects, including feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. This compound has also been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and arousal.
実験室実験の利点と制限
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been found to produce consistent results across different experiments. However, there are also limitations to the use of this compound in laboratory experiments. One limitation is that it can be difficult to control the dose of this compound, which can lead to variability in the results. Another limitation is that this compound has a relatively short half-life, which means that its effects may not be long-lasting.
将来の方向性
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of depression and anxiety disorders. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Finally, there is a need for further research on the long-term effects of this compound use, particularly with regard to its impact on brain function and mental health.
合成法
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with cyclohexylamine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is a white crystalline powder that can be purified through recrystallization.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One study found that this compound has antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Another study found that this compound has anxiolytic effects, indicating that it may be useful in the treatment of anxiety disorders.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-15(14-17-8-10-18(20-2)11-9-17)19-13-12-16-6-4-3-5-7-16/h6,8-11,15,19H,3-5,7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYPBXLKIFKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)
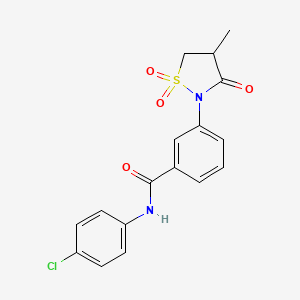
![N-(2,3-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924826.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4924834.png)
![2-(4-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4924844.png)
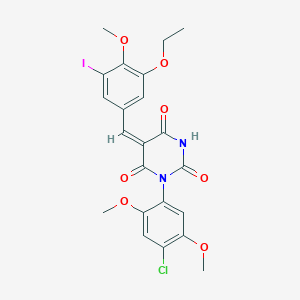
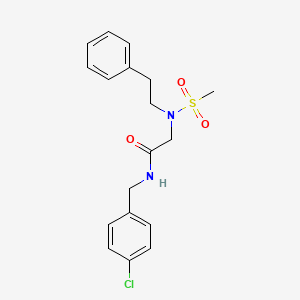
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
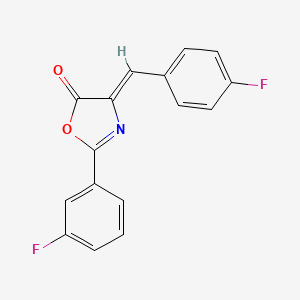
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
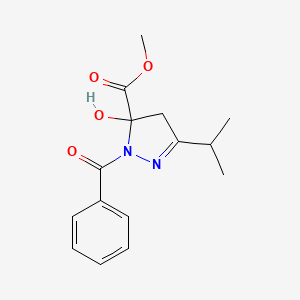
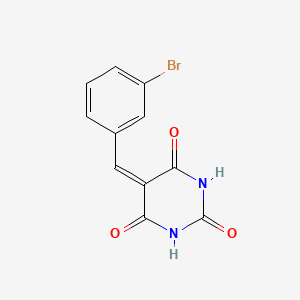
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)